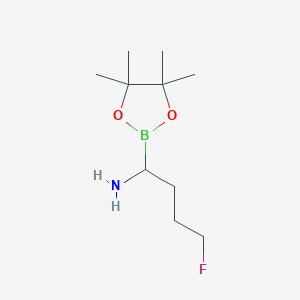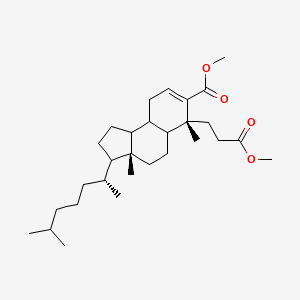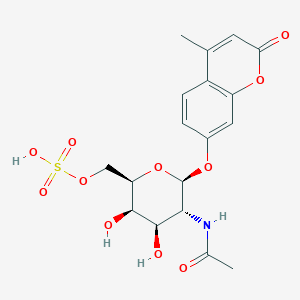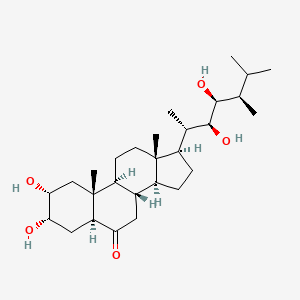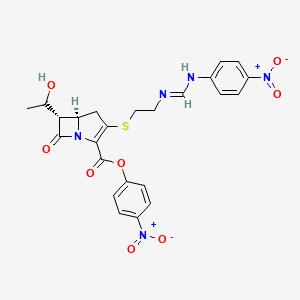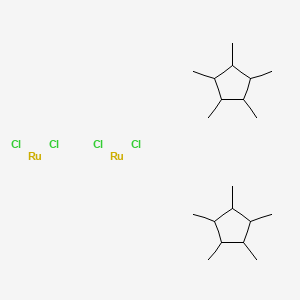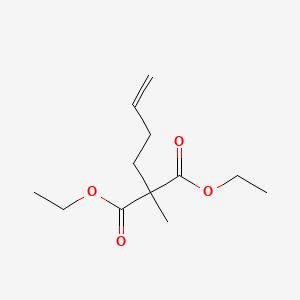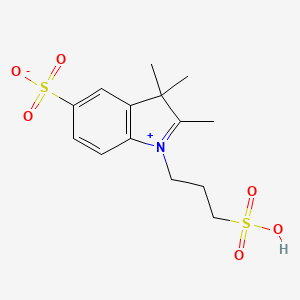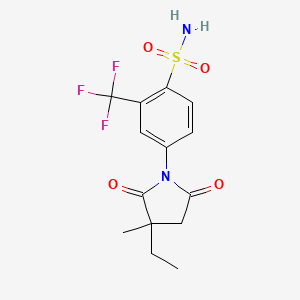
2-Ethyl-2-methyl-N-(p-sulfamoyl-alpha,alpha,alpha-trifluoro-m-tolyl) succinimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2-methyl-N-(p-sulfamoyl-alpha,alpha,alpha-trifluoro-m-tolyl) succinimide is a complex organic compound with a molecular formula of C13H16N2O4S This compound is known for its unique structural features, which include a trifluoromethyl group and a sulfamoyl group attached to a succinimide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyl-N-(p-sulfamoyl-alpha,alpha,alpha-trifluoro-m-tolyl) succinimide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Succinimide Core: The succinimide core can be synthesized through the reaction of succinic anhydride with an amine, followed by cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced through the reaction of the intermediate compound with sulfamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Ethyl-2-methyl-N-(p-sulfamoyl-alpha,alpha,alpha-trifluoro-m-tolyl) succinimide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted succinimide derivatives depending on the nucleophile used.
科学的研究の応用
2-Ethyl-2-methyl-N-(p-sulfamoyl-alpha,alpha,alpha-trifluoro-m-tolyl) succinimide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Ethyl-2-methyl-N-(p-sulfamoyl-alpha,alpha,alpha-trifluoro-m-tolyl) succinimide involves its interaction with specific molecular targets. The trifluoromethyl group and sulfamoyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact molecular pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide: Similar structure but lacks the trifluoromethyl group.
2-Methyl-N-(p-sulfamoylphenyl) succinimide: Similar structure but lacks both the ethyl and trifluoromethyl groups.
Uniqueness
2-Ethyl-2-methyl-N-(p-sulfamoyl-alpha,alpha,alpha-trifluoro-m-tolyl) succinimide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are desirable.
特性
CAS番号 |
65116-29-2 |
|---|---|
分子式 |
C14H15F3N2O4S |
分子量 |
364.34 g/mol |
IUPAC名 |
4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15F3N2O4S/c1-3-13(2)7-11(20)19(12(13)21)8-4-5-10(24(18,22)23)9(6-8)14(15,16)17/h4-6H,3,7H2,1-2H3,(H2,18,22,23) |
InChIキー |
LOCVLRHBTPTINS-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC(=O)N(C1=O)C2=CC(=C(C=C2)S(=O)(=O)N)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288779.png)
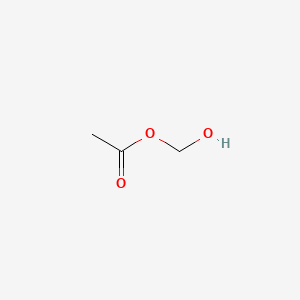
![1-Oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B15288785.png)


